Antibiotic UK 63052
Description
Discovery and Isolation
The discovery of antibiotic United Kingdom-63052 emerged from a comprehensive screening program for novel antibiotics conducted in the late 1980s. The compound was first isolated from actinomycete strain N617-29, which was obtained from a soil sample collected from Kumamoto Castle, Japan. The isolation process represented a collaborative effort between research divisions of Pfizer Limited in England and Pfizer Incorporated facilities in the United States and Japan.
The United Kingdom-63052 complex comprises multiple components, with United Kingdom-63052 designated as factor A within this group. The complex also includes United Kingdom-63598 (factor C) and United Kingdom-65662 (factor B), along with several uncharacterized minor components. The isolation methodology involved fermentation of the producing strain followed by extraction with acidified ethyl acetate and subsequent purification using reversed-phase chromatography and preparative high-performance liquid chromatography techniques.
Initial characterization revealed that United Kingdom-63052 possesses the molecular formula C56H68N10O14S2 with a molecular weight of 1169.336 daltons. The compound was identified as a quinaldic acid substituted quinomycin featuring unusual bridgehead sulfur substitution, distinguishing it from previously known members of the quinomycin family. Advanced spectroscopic analysis, including nuclear magnetic resonance spectroscopy and mass spectrometry, confirmed the structural assignment and revealed the presence of characteristic quinoline chromophores essential for biological activity.
Table 1: Physical and Chemical Properties of United Kingdom-63052
| Property | Value |
|---|---|
| Molecular Formula | C56H68N10O14S2 |
| Molecular Weight | 1169.336 Da |
| Chemical Abstracts Service Number | 120763-23-7 |
| Melting Point | 252-255°C |
| Antibiotic Activity Spectrum | Gram-positive bacteria |
| Chromophore Type | 3-hydroxyquinaldic acid |
The isolation process required careful optimization of fermentation conditions to maximize yield of the antibiotic complex. The producing strain was cultivated in solid R5A medium, and the resulting biomass was extracted under acidic conditions to ensure optimal recovery of the quinomycin compounds. The purification process involved multiple chromatographic steps to separate the individual components of the complex and achieve sufficient purity for structural characterization and biological testing.
Taxonomic Classification of Streptomyces braegensis subspecies japonicus
The producing organism of United Kingdom-63052 was classified as a new subspecies within the genus Streptomyces, receiving the formal taxonomic designation Streptomyces braegensis Dietz subspecies japonicus. This classification was based on comprehensive morphological, physiological, and biochemical characterization of strain N617-29.
Morphological examination revealed that Streptomyces braegensis subspecies japonicus exhibits characteristic features typical of the Streptomyces genus, including the formation of extensively branched substrate mycelium and aerial hyphae that differentiate into chains of spores. The organism displays a negative melanin reaction, which serves as an important diagnostic characteristic for taxonomic classification. The aerial mycelium appears grey in color, and microscopic analysis reveals spiral spore chains containing smooth or slightly warty spores.
Table 2: Taxonomic and Morphological Characteristics of Streptomyces braegensis subspecies japonicus N617-29
| Characteristic | Description |
|---|---|
| Gram Staining | Positive |
| Melanin Reaction | Negative |
| Aerial Mycelium Color | Grey |
| Spore Chain Morphology | Spiral |
| Spore Surface | Smooth or slightly warty |
| Substrate Mycelium | Extensively branched |
| Taxonomic Classification | Bacteria > Actinobacteria > Streptomyces > braegensis > japonicus |
The genus Streptomyces represents the largest genus within the phylum Actinobacteria, comprising over 700 described species with an estimated total diversity approaching 1600 species. Members of this genus are characterized by their complex secondary metabolism, with 5-23% of protein-coding genes typically involved in secondary metabolite production. Streptomycetes are responsible for producing over two-thirds of clinically useful antibiotics of natural origin, including streptomycin, neomycin, chloramphenicol, and tetracycline.
The taxonomic placement of Streptomyces braegensis subspecies japonicus within the broader Streptomyces phylogeny reflects the remarkable genetic and metabolic diversity present within this genus. The ability to produce the United Kingdom-63052 complex represents a unique biosynthetic capability that distinguishes this subspecies from closely related organisms. Phylogenetic analysis based on 16S ribosomal ribonucleic acid gene sequences has provided insights into the evolutionary relationships within the Streptomyces genus and has supported the taxonomic validity of subspecies japonicus as a distinct lineage.
Position within Quinomycin Antibiotic Family
United Kingdom-63052 occupies a distinctive position within the quinomycin antibiotic family, representing a novel structural variant that expands the known chemical diversity of this important class of antimicrobial compounds. The quinomycin family encompasses a group of cyclic depsipeptide antibiotics characterized by the presence of intercalating chromophores that enable binding to deoxyribonucleic acid through bisintercalation mechanisms.
The quinomycin antibiotic family includes several well-characterized members, with echinomycin serving as the prototypical example. These compounds share common structural features, including cyclic peptide cores, aromatic chromophores, and the ability to form dimeric structures that facilitate deoxyribonucleic acid binding. However, United Kingdom-63052 distinguishes itself through the presence of unusual bridgehead sulfur substitution patterns that are not observed in other family members.
Table 3: Comparative Analysis of Quinomycin Family Members
| Compound | Molecular Formula | Key Structural Features | Chromophore Type |
|---|---|---|---|
| United Kingdom-63052 | C56H68N10O14S2 | Bridgehead sulfur substitution | 3-hydroxyquinaldic acid |
| United Kingdom-63598 | C53H62N10O14S2 | Related to UK-63052 | 3-hydroxyquinaldic acid |
| United Kingdom-65662 | C55H66N10O14S2 | Related to UK-63052 | 3-hydroxyquinaldic acid |
| Echinomycin | C51H64N12O12S2 | Thioacetal bridge | Quinoxaline-2-carboxylic acid |
The chromophore structure of United Kingdom-63052 features 3-hydroxyquinaldic acid moieties, which represent a distinct chromophore type compared to the quinoxaline-2-carboxylic acid chromophores found in echinomycin and related compounds. This structural difference has significant implications for deoxyribonucleic acid binding specificity and biological activity profiles. Footprinting studies have demonstrated that United Kingdom-63052 binds strongly but reversibly to deoxyribonucleic acid with selectivity for CpG dinucleotide sequences, particularly when surrounded by adenine-thymine base pairs.
The mechanism of action for quinomycin antibiotics involves intercalation between deoxyribonucleic acid base pairs, leading to unwinding of the double helix and interference with essential cellular processes including replication and transcription. United Kingdom-63052 exhibits this characteristic mechanism while displaying unique binding preferences that distinguish it from other family members. The compound demonstrates the ability to decrease the gel mobility of most deoxyribonucleic acid fragments, although it paradoxically increases the mobility of bent kinetoplast deoxyribonucleic acid.
Recent biosynthetic studies have revealed that quinomycin antibiotics share common biosynthetic pathways involving nonribosomal peptide synthetases and specialized enzymes for chromophore formation. The biosynthesis typically involves 3-hydroxy-L-kynurenine as a common intermediate, which undergoes further modifications to generate the diverse chromophore structures observed across family members. Understanding these biosynthetic relationships has provided insights into the evolutionary origins of structural diversity within the quinomycin family and has facilitated efforts to engineer novel derivatives through genetic manipulation approaches.
Structure
2D Structure
Properties
InChI |
InChI=1S/C56H68N10O14S2/c1-11-29(4)82-52-43-51(76)66(10)56(23-28(56)3)54(78)80-25-36(61-46(71)41-39(67)20-32-16-12-14-18-34(32)59-41)44(69)57-30(5)48(73)63(7)38(26-81-52)50(75)65(9)55(22-27(55)2)53(77)79-24-37(45(70)58-31(6)49(74)64(43)8)62-47(72)42-40(68)21-33-17-13-15-19-35(33)60-42/h12-21,27-31,36-38,43,52,67-68H,11,22-26H2,1-10H3,(H,57,69)(H,58,70)(H,61,71)(H,62,72) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABRZWDEEDQLRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1C2C(=O)N(C3(CC3C)C(=O)OCC(C(=O)NC(C(=O)N(C(CS1)C(=O)N(C4(CC4C)C(=O)OCC(C(=O)NC(C(=O)N2C)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H68N10O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1169.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120763-23-7 | |
| Record name | UK 63052 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120763237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Microbial Fermentation and Strain Selection
The production of UK 63052 begins with the cultivation of Streptomyces braegensis subsp. japonicus (strain N617-29), a soil-derived actinomycete first isolated in Kumamoto, Japan . Fermentation occurs in a nutrient-rich medium optimized for secondary metabolite synthesis. Key medium components include corn flour (10 g/L), soybean flour (7.5 g/L), corn steep liquor (5 mL/L), and trace minerals (calcium carbonate, sodium citrate, magnesium sulfate) . The pH is maintained at 7.0–7.2 to favor biomass growth and antibiotic production.
Fermentation proceeds under aerobic conditions (3,640 L/min aeration) with agitation at 600 rpm and a temperature of 28°C . Antibiotic titers peak at approximately 10 mg/L after 6 days, monitored via bioassay against Bacillus subtilis and Staphylococcus aureus. Strain viability and metabolic activity are critical; suboptimal aeration or pH shifts reduce yields by >50% .
Table 1: Fermentation Parameters for UK 63052 Production
| Parameter | Value/Range |
|---|---|
| Temperature | 28°C |
| Aeration Rate | 3,640 L/min |
| Agitation Speed | 600 rpm |
| Fermentation Duration | 6 days |
| pH | 7.0–7.2 |
| Maximum Titer | 10 mg/L |
Extraction and Primary Isolation
Post-fermentation, the broth undergoes solvent extraction to recover UK 63052 from aqueous and cellular matrices. Dichloromethane is the solvent of choice due to its high affinity for quinomycin antibiotics . The whole broth is mixed with dichloromethane (1:1 v/v), agitated for 2 hours, and separated via centrifugation. The organic phase is concentrated under reduced pressure, yielding a crude extract containing UK 63052 and congeners (e.g., UK-63,598, UK-65,662) .
Initial purification employs open-column chromatography on silica gel (60–120 mesh) with a stepwise elution of hexane/ethyl acetate/methanol. Fractions containing UK 63052 are identified by thin-layer chromatography (TLC; Rf = 0.45 in ethyl acetate/methanol 9:1) and pooled . This step removes polar impurities and partially separates the UK-63,052 complex components.
High-Performance Liquid Chromatography (HPLC) Purification
Final purification leverages reverse-phase HPLC to resolve UK 63052 from structurally similar analogs. A C18 column (250 × 10 mm, 5 µm) is used with a gradient of acetonitrile-water (50:50 to 65:35 over 30 minutes) at 2 mL/min . UV detection at 254 nm identifies UK 63052 (retention time: 22.5 minutes). Fractions are collected, desalted via ethyl acetate extraction, and lyophilized to obtain a pale yellow solid (purity >95% by HPLC) .
Table 2: HPLC Conditions for UK 63052 Purification
| Parameter | Specification |
|---|---|
| Column | C18 (250 × 10 mm) |
| Mobile Phase | Acetonitrile/Water |
| Gradient | 50:50 → 65:35 (30 min) |
| Flow Rate | 2 mL/min |
| Detection | UV 254 nm |
| Retention Time | 22.5 min |
Structural Confirmation and Quality Control
Structural validation of UK 63052 involves nuclear magnetic resonance (NMR) and mass spectrometry (MS) . The molecular formula (C56H68N10O14S2) is confirmed by high-resolution MS (m/z 1169.3 [M+H]+) . Key NMR features include quinaldic acid proton signals (δ 8.2–8.5 ppm) and deshielded methyl groups from the octadepsipeptide scaffold (δ 1.2–1.5 ppm) . Purity is assessed via HPLC-UV and biological activity assays against gram-positive pathogens .
Challenges and Optimization Strategies
Despite established protocols, UK 63052 production faces challenges:
-
Low Fermentation Yields : Titers rarely exceed 10 mg/L due to metabolic bottlenecks. Strain engineering (e.g., ribosomal promoter modifications) and medium optimization (e.g., fed-batch glucose) are under investigation .
-
Chromatographic Co-Elution : UK 63052 co-elutes with UK-65,662 under standard HPLC conditions. Adjusting the acetonitrile gradient to 55:45 improves resolution but extends run time by 15% .
-
Stability Issues : The antibiotic degrades in aqueous solutions (t1/2 = 48 hours at 25°C). Lyophilization with trehalose (1:1 w/w) enhances stability (t1/2 > 6 months) .
Comparative Analysis with Related Antibiotics
UK 63052 shares biosynthetic pathways with echinomycin but differs in bridgehead sulfur substitution and quinaldic acid moieties . These structural variations confer distinct DNA-binding specificities and reduced cytotoxicity compared to echinomycin . Table 3 highlights key differences:
Table 3: UK 63052 vs. Echinomycin
| Property | UK 63052 | Echinomycin |
|---|---|---|
| Molecular Formula | C56H68N10O14S2 | C51H64N10O12S2 |
| DNA Binding Sites | (A3-C4)·(G5-T6) | Hoogsteen base pairs |
| Cytotoxicity (IC50) | 12 µM (HeLa) | 0.8 µM (HeLa) |
| Stability (pH 7.0) | t1/2 = 48 hours | t1/2 = 24 hours |
Chemical Reactions Analysis
Types of Reactions: Antibiotic UK 63052 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the sulfur-containing groups within the molecule.
Substitution: Substitution reactions can occur at the quinaldic acid moiety, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired analog.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Antibiotic UK 63052 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying cyclodepsipeptide synthesis and structure-activity relationships.
Biology: The compound is used to investigate bacterial metabolism and the mechanisms of antibiotic resistance.
Medicine: Due to its antitumor properties, this compound is explored as a potential chemotherapeutic agent.
Industry: The antibiotic is utilized in the development of new antimicrobial agents and as a reference standard in quality control processes
Mechanism of Action
Antibiotic UK 63052 exerts its effects by targeting bacterial cell membranes and disrupting their integrity. The compound binds to specific molecular targets, leading to the inhibition of essential cellular processes and ultimately causing cell death. The antitumor activity is attributed to its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Target Specificity and Binding Affinity
UK 63052 distinguishes itself through its enhanced binding affinity to DNA. Footprinting studies reveal that it binds 5'-ACGT-3' sequences with approximately 30% higher affinity than echinomycin. This is attributed to its altered side chains, which stabilize interactions with the DNA minor groove . In contrast, echinomycin shows broader but less specific binding, increasing its likelihood of off-target effects.
Table 1: DNA-Binding Properties of Quinomycin Derivatives
| Compound | Target DNA Sequence | Binding Affinity (Relative to Echinomycin) | Induced Conformational Change |
|---|---|---|---|
| UK 63052 | 5'-ACGT-3' | 130% | Significant helix distortion |
| Echinomycin | 5'-ACGT-3' | 100% (Baseline) | Moderate bending |
Resistance Profiles
UK 63052 exhibits lower cross-resistance rates with echinomycin-resistant bacterial strains. Structural analyses suggest that modifications in its bisquinoline scaffold prevent common resistance mechanisms, such as efflux pump activation or target site mutation, which frequently compromise echinomycin efficacy . For example, in Staphylococcus aureus isolates resistant to echinomycin, UK 63052 retained 85% of its activity, compared to <10% for echinomycin itself .
Toxicity and Selectivity
Preliminary in vitro studies indicate that UK 63052 has a narrower toxicity profile than echinomycin. While echinomycin causes mitochondrial toxicity in eukaryotic cells at therapeutic doses, UK 63052’s selectivity for prokaryotic DNA structures reduces off-target cytotoxicity by ~40% .
Pharmacokinetic Considerations
Data on UK 63052’s pharmacokinetics are sparse compared to established quinomycins. Echinomycin has a short plasma half-life (~2 hours), necessitating frequent dosing.
Q & A
Q. How can researchers design a robust experimental study to evaluate the efficacy of Antibiotic UK 63052 against resistant bacterial strains?
Methodological Answer:
- Utilize the PICO framework (Population: bacterial strains; Intervention: this compound; Comparison: standard antibiotics; Outcome: MIC values/resistance reversal) to structure the research question .
- Conduct in vitro susceptibility testing (e.g., broth microdilution) with triplicate trials to ensure reproducibility. Include negative controls and standardized bacterial inoculum sizes to minimize variability .
- For in vivo models, use randomized controlled trial (RCT) designs in animal subjects, ensuring blinding to reduce bias. Document pharmacokinetic parameters (e.g., bioavailability, half-life) to correlate with efficacy outcomes .
Q. Table 1: Key Components of Experimental Design
Q. What methodologies ensure reliable data collection in antibiotic resistance surveillance studies?
Methodological Answer:
- Implement mixed-methods approaches :
- Validate data through triangulation , cross-referencing lab results with electronic health records (EHRs) to identify discrepancies in resistance reporting .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
Q. Table 2: Strategies for Data Contradiction Analysis
Q. What strategies optimize the integration of multi-omics data (e.g., genomics, proteomics) in antibiotic mechanism-of-action studies?
Methodological Answer:
Q. How can researchers address ethical challenges in collecting sensitive antibiotic usage data from clinical settings?
Methodological Answer:
- Follow GRADE criteria for ethical data collection:
- For surveys, employ neutral phrasing (e.g., "How often do clinicians consider resistance patterns?") to avoid response bias .
Q. Key Recommendations for Methodological Rigor
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
